molecular formula C9H20N2O3 B6618772 tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate CAS No. 1332856-12-8

tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate

Cat. No.: B6618772
CAS No.: 1332856-12-8
M. Wt: 204.27 g/mol
InChI Key: RIQNSCBRYGWVTD-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate is a useful research compound. Its molecular formula is C9H20N2O3 and its molecular weight is 204.27 g/mol. The purity is usually 95%.
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Biological Activity

tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate is a carbamate derivative recognized for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its unique structure, which includes a tert-butyl group and an amino acid moiety, contributing to its interaction with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H18N2O3\text{C}_9\text{H}_{18}\text{N}_2\text{O}_3

This compound features a tert-butyl group attached to a carbamate functional group, which is linked to an amino acid derivative. The presence of the methoxy group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that compounds with similar structures can exhibit the following activities:

  • Enzyme Inhibition : Compounds in this class may inhibit enzymes such as tyrosine phosphatase, which plays a critical role in cellular signaling pathways. This inhibition can lead to altered cellular responses, including insulin secretion modulation and glucose uptake enhancement .
  • Antioxidant Activity : The presence of the methoxy group may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells .
  • Anti-inflammatory Effects : Similar carbamate derivatives have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various carbamates on tyrosine phosphatase 1B. The results indicated that certain structural modifications significantly enhanced inhibitory potency. The assay utilized colorimetric methods to quantify enzyme activity before and after treatment with the compounds .

Study 2: Antioxidant Activity

In vitro assays were conducted to assess the antioxidant potential of this compound. The compound was found to effectively reduce DPPH radical levels, indicating strong free radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases .

Comparative Biological Activity Table

Activity Type Methodology Findings
Enzyme InhibitionColorimetric AssaySignificant inhibition of tyrosine phosphatase
AntioxidantDPPH Radical Scavenging AssayEffective reduction of free radicals
Anti-inflammatoryCytokine MeasurementModulation of TNF-alpha and IL-6 production

Properties

IUPAC Name

tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-7(5-10)6-13-4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQNSCBRYGWVTD-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.